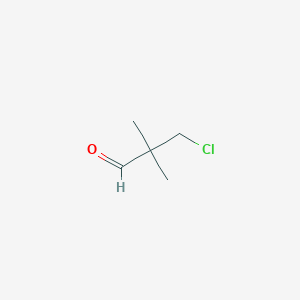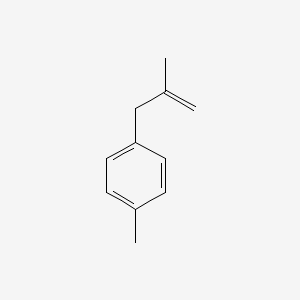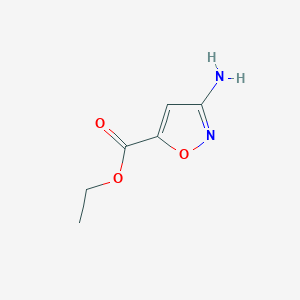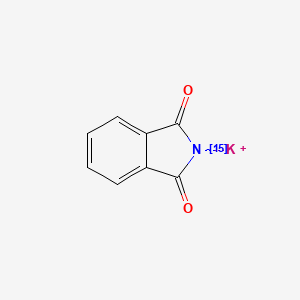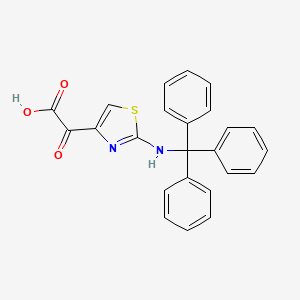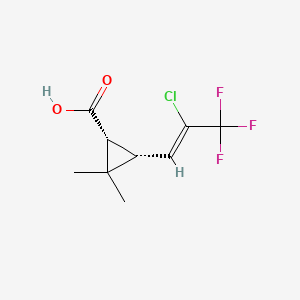![molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one CAS No. 426219-43-4](/img/structure/B1352740.png)
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one
概要
説明
“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a chemical compound with the CAS Number: 426219-43-4 . It has a molecular weight of 122.13 and its IUPAC name is 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one . The compound is a yellow solid .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]imidazoles, which includes “this compound”, has been studied extensively . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring . For example, a new efficient method for the construction of functionalized 2H-pyrrolo[1,2-a]imidazol-7-ones was implemented via a cascade reaction involving oxidative dimerization, ring opening, substitution, addition, and allyl oxidation .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6N2O . The InChI Code is 1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.5±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.9±19.3 °C .
科学的研究の応用
Synthesis and Biological Activity
Antibacterial and Antifungal Applications A series of novel compounds derived from 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one have been synthesized and shown to possess significant antibacterial and antifungal activities. Notably, a study revealed that some derivatives displayed broad-spectrum activity against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. This research highlights the potential of these compounds in developing new antimicrobial agents (Demchenko et al., 2021).
Cancer Therapy The structure of this compound derivatives has been explored for the development of p53-MDM2 inhibitors, which are a focus in cancer therapy. Optimization and structure–activity relationship studies have identified certain modifications that enhance inhibitory activities, demonstrating the scaffold's value in cancer therapeutic development (Zhou et al., 2017).
Synthetic Methodologies Novel synthetic approaches have been developed for accessing pyrrolo[1,2-a]imidazol-7-one derivatives. These methods are characterized by their simplicity, operational ease, and use of readily available materials, contributing significantly to the field of synthetic chemistry and providing valuable scaffolds for further medicinal chemistry exploration (Zeng et al., 2016).
Chemical Sensor Development Derivatives of this compound have been utilized in the creation of chemosensors, particularly for the selective detection of metal ions. This application underlines the versatility of the compound's derivatives in developing sensitive and selective sensing technologies (Jeyanthi et al., 2013).
Novel Heterocyclic Scaffold Synthesis Research has focused on the atom-economical construction of complex heterocyclic scaffolds incorporating the this compound moiety. These scaffolds are valuable for systematic exploration in medicinal chemistry, offering new avenues for drug discovery and development (Mujumdar et al., 2014).
特性
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKVFNNQUZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457493 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-43-4 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




